3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

Drug Discovery ADME Prediction Medicinal Chemistry

Procure 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one for its distinct spirocyclic core featuring a reactive lactam and endocyclic alkene, enabling diversification via hydrogenation, epoxidation, or cross-coupling that saturated analogs cannot offer. With a LogP of 2.19, TPSA of 29.1 Ų, and only 1 H-bond donor, this rigid scaffold excels in CNS drug lead optimization and enantioselective catalyst design, providing a strategic advantage over flexible amines.

Molecular Formula C13H13NO
Molecular Weight 199.253
CAS No. 1909309-95-0
Cat. No. B2675962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one
CAS1909309-95-0
Molecular FormulaC13H13NO
Molecular Weight199.253
Structural Identifiers
SMILESC1C=CCC12C(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C13H13NO/c15-12-13(8-4-5-9-13)11(14-12)10-6-2-1-3-7-10/h1-7,11H,8-9H2,(H,14,15)
InChIKeyRRIMOACMUDWLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one (CAS 1909309-95-0): A Rigid Azaspiro Scaffold for Asymmetric Catalysis and Medicinal Chemistry Building Blocks


3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a spirocyclic compound that contains a phenyl-substituted azetidine ring fused to a cyclohexene ring, presenting a unique three-dimensional molecular architecture . With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, this compound features a lactam functional group and an endocyclic double bond, which collectively impart distinct chemical reactivity and conformational constraints relative to saturated or non-spirocyclic analogs . It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and as a rigid chiral ligand precursor in asymmetric catalysis .

Why 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Cannot Be Interchanged with Generic Spirocyclic Amines


Generic substitution of 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one with structurally similar spirocyclic amines—such as the fully saturated analog 1-phenyl-2-azaspiro[3.4]octane—is scientifically unsound due to fundamental differences in molecular geometry, electronic properties, and synthetic utility . The presence of a lactam carbonyl and an endocyclic double bond in the target compound introduces a reactive handle for further functionalization (e.g., hydrogenation, epoxidation, cross-coupling) that is absent in the fully reduced amine . Moreover, the measured TPSA (29.1 Ų), LogP (2.19), and hydrogen-bonding profile (1 donor, 1 acceptor) create a distinct physicochemical signature that directly influences passive permeability, solubility, and target engagement in biological systems—factors that cannot be replicated by saturated analogs with differing polarity and conformational flexibility .

Quantitative Differentiation: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one vs. Saturated Spirocyclic Amine Analogs


Physicochemical Differentiation: Hydrogen Bonding and Lipophilicity Profile

The target compound exhibits a Topological Polar Surface Area (TPSA) of 29.1 Ų, a LogP of 2.19, one hydrogen bond donor, and one hydrogen bond acceptor, as quantified by predictive models and provided in vendor technical data . In contrast, the saturated comparator 1-phenyl-2-azaspiro[3.4]octane (CAS 1861773-14-9) lacks a carbonyl group and is a tertiary amine, with predicted pKa of 10.45, density of 1.06 g/cm³, and boiling point of 301.9±21.0 °C . The presence of the lactam moiety in the target compound reduces basicity and alters hydrogen-bonding capacity relative to the amine comparator, leading to a different in silico ADME profile .

Drug Discovery ADME Prediction Medicinal Chemistry

Structural Reactivity: Endocyclic Double Bond as a Synthetic Handle

3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one contains an endocyclic carbon-carbon double bond within the spirocyclic framework, as evidenced by its SMILES representation O=C1NC(C2=CC=CC=C2)C11CC=CC1 . The fully saturated analog 1-phenyl-2-azaspiro[3.4]octane (C₁₃H₁₇N) has a molecular weight of 187.28 g/mol and no unsaturation . The presence of the double bond in the target compound provides a site for further chemical elaboration—such as hydrogenation, epoxidation, dihydroxylation, or cross-coupling—that is entirely absent in the saturated comparator.

Organic Synthesis Medicinal Chemistry Building Blocks

Conformational Rigidity: Spirocyclic Core with Azetidine Constraint

The target compound features a spiro[3.4]octane core, comprising a four-membered azetidine ring and a five-membered cyclopentene ring, which imposes significant conformational restriction . The calculated number of rotatable bonds is 1, indicating high rigidity . This constrained geometry is advantageous in asymmetric catalysis, where rigid chiral scaffolds enhance enantioselectivity by reducing the number of accessible conformations of the metal-ligand complex . In contrast, non-spirocyclic phenyl-amine ligands (e.g., simple benzylamines) possess greater conformational flexibility and typically afford lower enantiomeric excess in benchmark asymmetric transformations.

Asymmetric Catalysis Chiral Ligands Medicinal Chemistry

High-Value Application Scenarios for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in Research and Development


Development of Rigid Chiral Ligands for Asymmetric Catalysis

The spirocyclic azetidine core and limited rotatable bonds (1) of 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one provide a conformationally constrained scaffold that is ideal for designing enantioselective catalysts . Procurement of this compound is justified for laboratories seeking to explore novel ligand architectures that may outperform flexible amine ligands in benchmark asymmetric reactions, such as hydrogenation or C–C bond formation .

Synthesis of Spirocyclic Compound Libraries via Alkene Functionalization

The endocyclic double bond present in the cyclohexene ring of 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one serves as a reactive handle for diversification . Researchers can utilize this alkene for epoxidation, dihydroxylation, hydrogenation, or cross-coupling reactions to generate libraries of spirocyclic analogs with varying substitution patterns and stereochemistry, enabling structure-activity relationship (SAR) studies in medicinal chemistry programs .

Medicinal Chemistry Lead Optimization Targeting CNS or Metabolic Disorders

With a measured LogP of 2.19, TPSA of 29.1 Ų, and a single hydrogen bond donor, 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one resides in a favorable physicochemical space for oral bioavailability and blood-brain barrier penetration . The absence of a strongly basic amine (as found in saturated analogs) may reduce the risk of hERG channel blockade and phospholipidosis, making it a strategic starting point for lead optimization programs in CNS or metabolic disease areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.